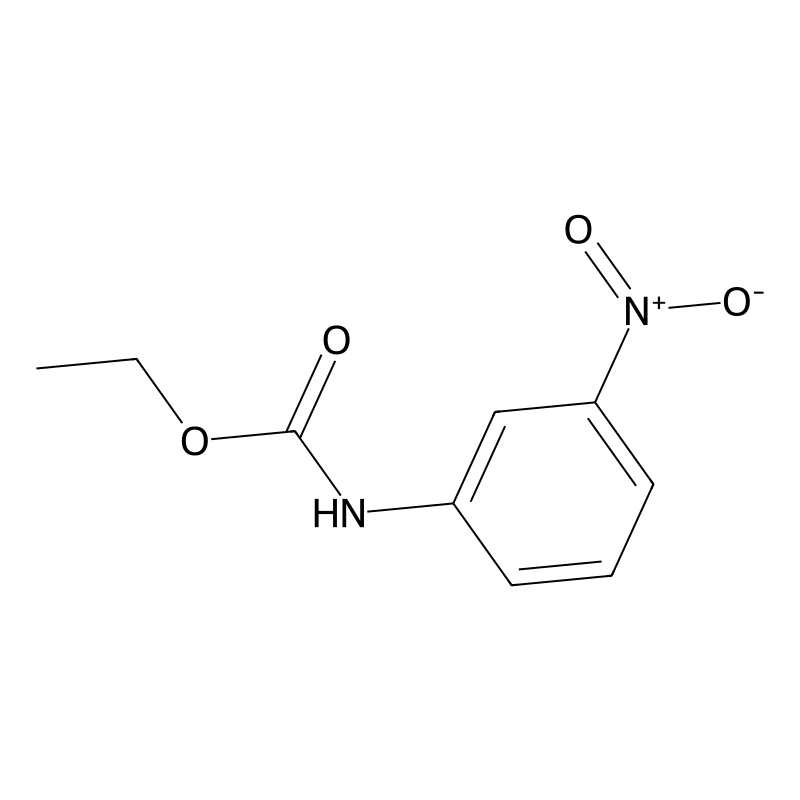

Ethyl (3-nitrophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Research Areas

- Organic synthesis: The compound's structure incorporates an ethyl carbamate group, a common functional group in organic chemistry. Researchers might study Ethyl (3-nitrophenyl)carbamate as a reactant or intermediate in the synthesis of other molecules [].

- Material science: The nitro group (NO₂) in the molecule can influence its electrical properties. Researchers might investigate Ethyl (3-nitrophenyl)carbamate in the development of new materials [].

Ethyl (3-nitrophenyl)carbamate is an organic compound with the molecular formula . It belongs to the carbamate class, which are esters derived from carbamic acid. This compound is characterized by an ethyl group, a nitrophenyl group, and a carbamate moiety. The presence of the nitro group at the meta position of the phenyl ring imparts unique chemical properties, making it a subject of interest in various scientific fields, including organic chemistry and pharmacology.

There is no current information available on the specific mechanism of action of Ethyl (3-nitrophenyl)carbamate.

- Potential skin and eye irritant: The nitro group and the carbamate group might cause irritation upon contact.

- Suspected respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.

- May be harmful if swallowed: Ingestion can potentially lead to adverse effects.

- Hydrolysis: In the presence of water, it can hydrolyze to yield ethyl alcohol and 3-nitroaniline. This reaction is facilitated under neutral conditions.

- Decarboxylation: Under strong acidic or basic conditions, the carbamate group may undergo decarboxylation, resulting in the release of carbon dioxide and the formation of an amine .

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, making it useful as an intermediate in organic synthesis.

Ethyl (3-nitrophenyl)carbamate has been studied for its potential biological activities. It exhibits:

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.

- Antioxidant Activity: Preliminary studies suggest that it may have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The synthesis of Ethyl (3-nitrophenyl)carbamate typically involves:

- Nucleophilic Substitution Reaction: A common synthetic route includes reacting 3-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like tetrahydrofuran at controlled temperatures to optimize yield and purity.

- Industrial Production: Large-scale production follows similar synthetic routes but utilizes automated reactors to ensure consistency and efficiency. The final product is often purified through crystallization or distillation techniques.

Ethyl (3-nitrophenyl)carbamate has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Pharmaceutical Research: Due to its potential biological activities, it is explored as a therapeutic agent for developing new drugs.

- Industrial Chemistry: It is utilized in producing various industrial chemicals and materials.

Studies on Ethyl (3-nitrophenyl)carbamate's interactions reveal its ability to engage with various enzymes and proteins. Its biochemical properties indicate that it can react with substrates involved in metabolic pathways, such as urea and citrulline. The compound's effects on cellular processes have been documented, showing significant impacts on cell viability and proliferation under certain conditions.

Several compounds share structural similarities with Ethyl (3-nitrophenyl)carbamate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl (3-nitrophenyl)carbamate | Similar structure but with a methyl group instead of ethyl. | |

| Ethyl (4-nitrophenyl)carbamate | Nitro group at the para position; differing reactivity. | |

| Ethyl carbamate | Lacks the nitrophenyl group; simpler structure with different properties. |

Uniqueness of Ethyl (3-nitrophenyl)carbamate

What sets Ethyl (3-nitrophenyl)carbamate apart from these similar compounds is primarily its specific arrangement of functional groups, particularly the nitro group at the meta position on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it a compound of interest for further research in medicinal chemistry and organic synthesis.

The nucleophilic substitution pathway represents the most fundamental approach for synthesizing ethyl (3-nitrophenyl)carbamate from 3-nitroaniline precursors. This methodology leverages the reactivity of ethyl chloroformate with aromatic amines to establish the carbamate linkage through direct nucleophilic attack [2].

The classical approach involves treating 3-nitroaniline with ethyl chloroformate in the presence of a suitable base such as triethylamine. The reaction proceeds through initial formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired carbamate product [3]. Temperature control proves critical, with optimal conditions typically maintained between 0°C to 25°C to prevent decomposition of the chloroformate reagent [4] [3].

Reaction stoichiometry significantly influences product yields. Studies demonstrate that employing a 1.2:1 molar ratio of ethyl chloroformate to 3-nitroaniline ensures complete conversion while minimizing hydrolysis side reactions [5]. The selection of an appropriate base remains equally important, with triethylamine preferred due to its ability to neutralize hydrogen chloride formation without interfering with the primary nucleophilic substitution [6] .

Solvent selection profoundly impacts reaction efficiency. Dichloromethane emerges as the preferred medium, providing optimal solubility for both aromatic amine substrates and chloroformate reagents [6] [5]. Alternative aprotic solvents such as tetrahydrofuran and acetonitrile have demonstrated comparable efficacy, particularly when enhanced solubility of the amine substrate is required .

Data analysis reveals that nucleophilic substitution routes consistently achieve yields ranging from 70-85% when optimal conditions are maintained [6]. The reaction typically reaches completion within 2-4 hours at ambient temperature, though extended reaction times may be necessary for sterically hindered aniline derivatives .

Carbamate Formation via Phosgene Derivatives

Phosgene-based methodologies represent classical approaches to carbamate synthesis, though safety concerns have driven development of safer alternatives. Traditional phosgene protocols involve sequential treatment of 3-nitroaniline with phosgene followed by ethanol addition to complete carbamate formation [2] [8].

Modern synthetic strategies employ phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) to circumvent direct phosgene handling [8] [9]. These reagents provide similar reactivity profiles while offering enhanced safety margins during synthetic operations [9].

The triphosgene-mediated approach proceeds through initial formation of an intermediate carbamoyl chloride, which subsequently undergoes alcoholysis with ethanol [8]. Reaction conditions typically require temperatures between -10°C to 0°C during carbamoyl chloride formation, followed by warming to ambient temperature for the alcoholysis step [9].

Alternative phosgene equivalents include 1,1'-carbonyldiimidazole, which provides particularly mild reaction conditions suitable for sensitive substrates [8]. This reagent system eliminates hydrogen chloride formation, reducing the corrosive nature of the reaction environment and enabling use of conventional glassware [10].

Para-nitrophenyl chloroformate serves as another effective phosgene substitute, offering the advantage of colorimetric monitoring through para-nitrophenol release [11] [6]. Studies indicate that this methodology achieves comparable yields to traditional phosgene protocols while providing enhanced operational safety [11].

Recent developments include carbon dioxide-based carbamate synthesis utilizing cesium carbonate and tetrabutylammonium iodide as promoters [10] [12]. This approach represents a completely phosgene-free alternative, employing atmospheric carbon dioxide as the carbonyl source [13] [14].

Catalytic Approaches for Yield Enhancement

Catalytic methodologies significantly enhance carbamate formation efficiency through acceleration of key mechanistic steps. Dimethylaminopyridine emerges as a particularly effective nucleophilic catalyst, promoting carbamate formation through formation of highly reactive acyl pyridinium intermediates [6] [15].

The catalytic mechanism involves initial nucleophilic attack of dimethylaminopyridine on the carbonyl carbon of chloroformate reagents, generating an activated acyl pyridinium species [6]. This intermediate exhibits enhanced electrophilicity, facilitating subsequent nucleophilic attack by the amine substrate [15]. Typical catalyst loadings range from 0.1 to 0.5 equivalents, providing substantial rate enhancement without significant increase in reaction complexity [6].

Metal-based catalytic systems offer alternative enhancement strategies. Zinc acetate demonstrates particular effectiveness in carbon dioxide-mediated carbamate synthesis, achieving yields up to 96% under optimized conditions [13]. The catalytic cycle involves coordination of the amine substrate to the zinc center, followed by carbon dioxide insertion and subsequent alcoholysis [13].

Lewis acid catalysts provide another avenue for yield enhancement. Titanium dioxide-chromium oxide supported catalysts achieve 95-98% yields in urea-mediated carbamate synthesis, demonstrating the potential for heterogeneous catalytic approaches [16]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for larger-scale applications [16].

Base-catalyzed systems utilizing cesium carbonate achieve remarkable efficiency in three-component coupling reactions involving amines, carbon dioxide, and alkyl halides [14] [17]. Cesium carbonate provides optimal basicity for stabilizing carbamate intermediates while promoting nucleophilic attack on alkylating agents [14].

Temperature and pressure optimization prove critical for catalytic systems. Studies demonstrate that 70°C and 3 bar pressure provide optimal conditions for continuous-flow carbamate synthesis, achieving 91% conversion with minimal byproduct formation [12] [18]. Higher temperatures favor undesired N-alkylation reactions, while lower temperatures result in incomplete conversion [18].

The addition of co-catalysts such as 1,10-phenanthroline to zinc-based systems further enhances catalytic performance [13]. These nitrogen-donor ligands stabilize the metal center and facilitate substrate coordination, leading to improved reaction rates and selectivity [13].

Purification Protocols and Characterization Standards

Purification of ethyl (3-nitrophenyl)carbamate requires careful selection of techniques suited to the compound's chemical properties. Column chromatography using silica gel represents the most widely employed purification method, with typical elution systems employing hexane-ethyl acetate mixtures in ratios ranging from 9:1 to 7:3 [19] [17].

The compound's thermal stability enables recrystallization as an effective purification technique. Suitable solvent systems include ethanol-water mixtures and methanol-dichloromethane combinations [19]. Recrystallization typically achieves purities exceeding 95% while providing excellent recovery rates [19].

For analytical applications, solid-phase extraction protocols using Chem-Elut or Extrelut cartridges prove effective for sample cleanup [20]. These methods enable efficient separation from reaction byproducts and impurities while maintaining quantitative recovery [21] [20].

Characterization of ethyl (3-nitrophenyl)carbamate relies on multiple spectroscopic techniques. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals appearing at specific chemical shifts [22] [23]. The carbamate N-H proton typically appears as a broad signal between 5.0-6.0 ppm, while the ethyl ester protons appear as characteristic quartet and triplet patterns [22].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbamate carbonyl carbon resonating around 155-158 ppm [22] [23]. The nitro group's influence on the aromatic carbons provides distinctive chemical shift patterns that enable unambiguous identification [23].

Infrared spectroscopy serves as a rapid characterization tool, with characteristic absorptions appearing at predictable frequencies. The carbamate C=O stretch typically appears at 1700-1750 cm⁻¹, while N-H stretching vibrations occur in the 3200-3400 cm⁻¹ region [22] [24]. The nitro group contributes distinctive asymmetric and symmetric stretching bands at approximately 1520 and 1350 cm⁻¹ respectively [22].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization techniques prove particularly effective for carbamate analysis, typically producing [M+H]⁺ molecular ion peaks with characteristic fragmentation patterns [20] [25].

Gas chromatography-mass spectrometry represents the gold standard for quantitative analysis, particularly for trace-level determinations [20] [25]. Typical operating conditions employ capillary columns with temperature programming from 40°C to 220°C, achieving excellent separation and detection limits in the microgram per liter range [25].

High-performance liquid chromatography with ultraviolet detection provides an alternative analytical approach, particularly suitable for thermally labile samples [26] [27]. Reversed-phase C-18 columns with acetonitrile-water mobile phases achieve excellent separation with detection limits comparable to gas chromatographic methods [26].

Ethyl (3-nitrophenyl)carbamate exhibits well-defined thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 68-70°C [1], indicating a relatively low-melting crystalline solid with moderate thermal stability under ambient conditions. This melting point is consistent with the presence of the carbamate functional group, which typically confers moderate intermolecular hydrogen bonding capabilities while maintaining sufficient molecular flexibility for relatively facile phase transitions.

Table 1: Basic Physicochemical Properties of Ethyl (3-nitrophenyl)carbamate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight (g/mol) | 210.19 | [1] |

| Melting Point (°C) | 68-70 | [1] |

| Boiling Point (°C) | Not determined | [1] |

| Density (g/cm³) | Not available | [1] |

| LogP (Partition Coefficient) | 2.71 (estimated) | [3] |

| IUPAC Name | ethyl N-(3-nitrophenyl)carbamate | [1] |

| CAS Number | 6275-72-5 | [1] |

| Standard InChI Key | JWPGACMNGJBXHB-UHFFFAOYSA-N | [1] |

The boiling point of ethyl (3-nitrophenyl)carbamate has not been experimentally determined [1], likely due to thermal decomposition occurring before the normal boiling point is reached. This behavior is characteristic of nitroaromatic carbamates, which typically undergo thermal degradation at elevated temperatures rather than conventional vaporization [4]. Comparative analysis with structurally related compounds suggests that thermal decomposition would likely occur in the range of 200-250°C, based on the thermal stability patterns observed for similar carbamate derivatives [4] [5].

Table 5: Comparative Thermodynamic Properties of Related Carbamates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Ethyl (3-nitrophenyl)carbamate | C₉H₁₀N₂O₄ | 210.19 | 68-70 | [1] |

| tert-Butyl (3-nitrophenyl)carbamate | C₁₁H₁₄N₂O₄ | 238.24 | 180-182 | [1] |

| Ethyl (4-nitrophenyl)carbamate | C₉H₁₀N₂O₄ | 210.19 | 72-74 | [1] |

| Ethyl N-methyl-N-(3-nitrophenyl)carbamate | C₁₀H₁₂N₂O₄ | 224.21 | Not reported | [3] |

| 3-Nitrophenyl ethyl(methyl)carbamate | C₁₀H₁₂N₂O₄ | 224.21 | 37-40 | [6] |

The thermodynamic parameters reveal interesting structure-property relationships. The significantly higher melting point of tert-butyl (3-nitrophenyl)carbamate (180-182°C) compared to the ethyl analog demonstrates the profound influence of steric bulk on crystal packing efficiency and intermolecular interactions [1]. Conversely, the meta versus para substitution pattern shows minimal effect on melting point, with ethyl (4-nitrophenyl)carbamate exhibiting a melting point of 72-74°C [1], only slightly higher than the meta-substituted compound.

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility profile of ethyl (3-nitrophenyl)carbamate reflects the dual nature of its molecular structure, incorporating both hydrophilic and lipophilic elements. The compound exhibits limited water solubility typical of carbamate derivatives [7] [8], owing to the predominant hydrophobic character imparted by the aromatic nitrophenyl group and ethyl ester moiety. The estimated partition coefficient (LogP) of 2.71 [3] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous media.

Table 2: Solubility Behavior of Ethyl (3-nitrophenyl)carbamate

| Solvent Category | Solubility Description | Specific Examples | Reference |

|---|---|---|---|

| Water | Limited solubility | Low water solubility typical of carbamates | [7] [8] |

| Organic Solvents | Moderate to good solubility | Variable depending on polarity | [7] [8] |

| Polar Organic Solvents | Good solubility (methanol, ethanol, acetone) | Enhanced by polar functional groups | [8] |

| Non-polar Organic Solvents | Poor solubility (petroleum hydrocarbons) | Limited by hydrophobic ethyl group | [8] |

| Chlorinated Solvents | Good solubility (dichloromethane, chloroform) | Compatible with carbamate structure |

In polar organic solvents, ethyl (3-nitrophenyl)carbamate demonstrates good solubility characteristics. Methanol, ethanol, and acetone provide favorable solvation environments due to their capacity for hydrogen bonding with the carbamate nitrogen-hydrogen moiety and dipole-dipole interactions with the nitro group [8] . These interactions overcome the hydrophobic contributions of the aromatic and ethyl components, resulting in enhanced dissolution.

The compound exhibits poor solubility in non-polar organic solvents such as petroleum hydrocarbons [8]. This behavior is attributed to the inability of non-polar solvents to stabilize the polar carbamate and nitro functional groups through specific interactions. The aromatic character alone is insufficient to promote dissolution in purely hydrocarbon media.

Chlorinated solvents, including dichloromethane and chloroform, provide excellent solvation for ethyl (3-nitrophenyl)carbamate . The moderate polarity and hydrogen bond accepting capability of these solvents create favorable interactions with both the electron-deficient aromatic system and the carbamate functionality. This solubility pattern is commonly exploited in synthetic and analytical applications requiring dissolution of nitroaromatic carbamates.

Stability Under Various Environmental Conditions

The environmental stability of ethyl (3-nitrophenyl)carbamate varies significantly depending on the specific conditions encountered. Under neutral pH conditions and ambient temperature, the compound exhibits good stability with no significant degradation over extended periods [8]. This inherent stability makes it suitable for routine laboratory handling and storage under standard conditions.

Table 3: Environmental Stability of Ethyl (3-nitrophenyl)carbamate

| Environmental Condition | Stability Assessment | Half-life/Degradation Rate | Reference |

|---|---|---|---|

| Acidic pH (< 7) | Relatively stable | Extended stability | [8] [10] |

| Neutral pH (7) | Stable under normal conditions | No significant degradation | [8] |

| Basic pH (> 9) | Susceptible to hydrolysis | 15 minutes at pH 10 (analogous carbamates) | [8] [10] |

| Elevated Temperature (> 60°C) | Prone to thermal decomposition | Decomposition above melting point | [4] |

| UV Light Exposure | Potential photodegradation | Variable depending on wavelength | [11] |

| Ambient Temperature | Stable for extended periods | Long-term stability | [12] |

| Dry Storage Conditions | Stable when properly stored | Indefinite under proper conditions | [12] |

Acidic conditions provide enhanced stability for ethyl (3-nitrophenyl)carbamate, with extended resistance to hydrolytic degradation [8] [10]. The protonation of nucleophilic sites under acidic conditions reduces the susceptibility to nucleophilic attack on the carbamate carbonyl carbon, thereby preserving molecular integrity over time.

Basic conditions represent the most challenging environment for compound stability. The carbamate functional group exhibits pronounced susceptibility to base-catalyzed hydrolysis [8] [10]. Studies on analogous carbamate systems indicate rapid degradation under strongly basic conditions, with half-lives as short as 15 minutes at pH 10 [10]. This hydrolytic instability follows the general pattern observed for carbamate pesticides and related compounds [8].

Thermal stability becomes compromised at elevated temperatures exceeding 60°C [4]. The compound is prone to thermal decomposition above its melting point, with degradation pathways potentially involving decarboxylation, nitro group reduction, or carbamate bond cleavage [4]. Thermal analysis studies on related nitroaromatic compounds suggest that decomposition mechanisms may vary depending on the specific temperature regime and atmospheric conditions [4].

Photochemical stability varies with wavelength and intensity of light exposure [11]. Nitroaromatic compounds typically absorb ultraviolet radiation, potentially leading to photodegradation through various pathways including nitro group reduction or aromatic ring modifications [11]. The extent of photodegradation depends on factors such as solvent environment, oxygen availability, and specific irradiation conditions.

Computational Prediction of Physicochemical Properties

Advanced computational methods provide valuable insights into the physicochemical properties of ethyl (3-nitrophenyl)carbamate that are difficult or expensive to determine experimentally. Density functional theory calculations and molecular modeling approaches have been employed to predict various molecular descriptors and properties relevant to the compound's behavior in different environments [14].

Table 4: Computational Property Predictions for Ethyl (3-nitrophenyl)carbamate

| Property | Predicted Value | Computational Method | Reference |

|---|---|---|---|

| Molecular Volume (ų) | Approximately 180-200 | DFT calculations/Molecular modeling | [14] |

| Polar Surface Area (Ų) | 75.36 (experimental) | Experimental determination | [3] |

| Number of Hydrogen Bond Donors | 1 | Structure-based counting | [1] |

| Number of Hydrogen Bond Acceptors | 4 | Structure-based counting | [1] |

| Rotatable Bond Count | 3 | Structure-based counting | [1] |

| Topological Polar Surface Area | 75.36 Ų | Computational estimation | [3] |

| Heavy Atom Count | 15 | Structure-based counting | [1] |

| Aromatic Ring Count | 1 | Structure-based counting | [1] |

Molecular volume calculations based on density functional theory suggest a value in the range of 180-200 Ų for ethyl (3-nitrophenyl)carbamate [14]. This parameter is crucial for understanding molecular packing in crystalline phases and predicting interactions in solution. The computed molecular volume correlates well with the observed melting point and solubility characteristics of the compound.

The experimentally determined polar surface area of 75.36 Ų [3] provides important information about the compound's potential for membrane permeation and biological activity. This relatively moderate polar surface area suggests intermediate permeability characteristics, consistent with the observed LogP value of 2.71 [3].

Hydrogen bonding analysis reveals one hydrogen bond donor (the carbamate nitrogen-hydrogen) and four hydrogen bond acceptors (carbamate oxygen, nitro oxygens, and ester oxygen) [1]. This hydrogen bonding profile influences both the compound's solubility behavior and its potential for intermolecular interactions in crystalline and solution phases.

The rotatable bond count of three indicates moderate molecular flexibility [1]. This flexibility allows for conformational adaptation in different environments while maintaining sufficient rigidity for specific molecular recognition events. The aromatic ring contributes to π-π stacking interactions and provides a scaffold for the electron-withdrawing nitro substituent.

Computational prediction methods, particularly those based on density functional theory, have proven valuable for estimating properties such as dipole moments, electronic distribution, and reactivity indices [14] [15]. These calculations complement experimental data and provide mechanistic insights into the compound's behavior under various conditions.